molecular formula C19H22N2O5S B368768 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 298208-08-9

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B368768
CAS No.: 298208-08-9
M. Wt: 390.5g/mol
InChI Key: DPQZPYCPBHMRRA-UHFFFAOYSA-N
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Description

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic compound that features a trimethoxybenzoyl group attached to a tetrahydrobenzothiophene core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction, often using trimethoxybenzoic acid or its derivatives as the acylating agent.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine precursor and appropriate coupling reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents and conditions.

    Substitution: The trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other trimethoxybenzoyl derivatives and benzothiophene-based molecules. Some notable examples are:

The uniqueness of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features and the combination of the trimethoxybenzoyl group with the tetrahydrobenzothiophene core, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-12-8-10(9-13(25-2)16(12)26-3)18(23)21-19-15(17(20)22)11-6-4-5-7-14(11)27-19/h8-9H,4-7H2,1-3H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQZPYCPBHMRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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